![molecular formula C10H18N4O B11739095 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B11739095.png)
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1-ethyl-3-amino-1H-pyrazole-4-carboxylic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is being explored for its potential as a pharmaceutical agent due to its anti-inflammatory and anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes related to inflammatory pathways or cell proliferation, making it a candidate for treating diseases such as cancer and chronic inflammation.
Biological Research
In biological studies, this compound is utilized to investigate its effects on various cellular pathways. It has shown promise in modulating signaling pathways that influence cell growth and apoptosis, which are critical in cancer research.
Material Science
The compound is also being examined for its potential applications in material science, particularly in the development of new materials with specific properties such as conductivity or catalytic activity.
Industrial Applications
In industrial settings, this compound may serve as an intermediate in the synthesis of other valuable compounds or as a reagent in various chemical processes.
The biological activity of this compound is attributed to its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in the production of pro-inflammatory mediators.
- Anticancer Properties : By modulating signaling pathways that affect cell proliferation and apoptosis, it shows potential for use in cancer therapies.
Case Studies and Research Findings
Multiple studies have investigated the efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(butan-2-yl)benzene-1-sulfonamide
- 3-amino-N-(butan-2-yl)propanamide
- 4-fluorobenzylamine
Uniqueness
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a butan-2-yl side chain, and a carboxamide functional group. These structural features suggest that it may interact with various biological targets, making it a candidate for medicinal chemistry research.
The synthesis of this compound typically involves several steps, starting from hydrazine and β-diketones to form the pyrazole ring. Subsequent reactions introduce the butan-2-yl and ethyl groups, yielding the final product. The compound's molecular formula is C10H16N4O with a molecular weight of approximately 208.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. Additionally, it could modulate various cellular processes through its effects on signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key players in inflammatory responses .
- Antitumor Activity : Similar pyrazole derivatives have demonstrated inhibitory effects against various cancer-related targets, such as BRAF(V600E) and EGFR, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth by disrupting cell membrane integrity, leading to cell lysis .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that may enhance its biological activity. Research into SAR has revealed that alterations to the side chains or functional groups can significantly impact the compound's efficacy against specific targets .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-14(5-2)13-9(8)11/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
QLEUHXAALHJINR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.